molecular formula C20H18N6OS B10949329 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10949329
M. Wt: 390.5 g/mol
InChI Key: JIEHJOCWQITLOZ-UHFFFAOYSA-N
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Description

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, furan, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the pyrazole ring through the condensation of acetylacetone and hydrazine . This is followed by the construction of the furan ring and subsequent cyclization to form the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C20H18N6OS/c1-11-8-12(2)25(23-11)9-13-6-7-15(27-13)18-22-19-17-14-4-3-5-16(14)28-20(17)21-10-26(19)24-18/h6-8,10H,3-5,9H2,1-2H3

InChI Key

JIEHJOCWQITLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6)C

Origin of Product

United States

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